molecular formula C16H22N2O B1237963 Pseudophrynaminol

Pseudophrynaminol

Cat. No. B1237963
M. Wt: 258.36 g/mol
InChI Key: YUFJTBNXHFFQKN-FKZPHDOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudophrynaminol is a natural product found in Pseudophryne coriacea with data available.

Scientific Research Applications

Noncompetitive Blocker of Nicotinic Receptor-Channels

Pseudophrynaminol has been identified as a potent, noncompetitive blocker of nicotinic receptor-channels in both rat pheochromocytoma PC12 cells and human medulloblastoma TE671 cells. It shows low affinity for central nicotinic receptors and marginal effects on various other central receptors, indicating its specificity as an inhibitor of ganglionic and neuromuscular nicotinic receptor-channels (Badio et al., 1997).

Enantioselective Total Synthesis

The enantioselective total synthesis of this compound has been achieved through a sequence involving 3-allylindol-2-one as a key intermediate. This synthesis process is significant for the preparation of the pyrrolo[2,3-b]indole alkaloid with the allylic moiety at the 3a-position (Kawasaki et al., 2003).

Synthesis from Cyclic Tautomers of Tryptophan

A diastereoselective synthesis of the unnatural (+)-enantiomer of this compound has been accomplished from a cyclic tautomer of L-tryptophan. This synthesis helps in understanding the configuration of the natural product as 3aS,8aR (Crich et al., 1995).

Alkaloids in Australian Frogs

This compound, as part of the pseudophrynamine class of alkaloids, is found in Australian frogs of the genus Pseudophryne. These alkaloids are unique to the Myobatrachidae family and play a role in the chemical ecology of these amphibians (Daly et al., 1990).

properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

(E)-4-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol

InChI

InChI=1S/C16H22N2O/c1-12(11-19)7-8-16-9-10-18(2)15(16)17-14-6-4-3-5-13(14)16/h3-7,15,17,19H,8-11H2,1-2H3/b12-7+/t15-,16-/m0/s1

InChI Key

YUFJTBNXHFFQKN-FKZPHDOYSA-N

Isomeric SMILES

C/C(=C\C[C@@]12CCN([C@@H]1NC3=CC=CC=C23)C)/CO

SMILES

CC(=CCC12CCN(C1NC3=CC=CC=C23)C)CO

Canonical SMILES

CC(=CCC12CCN(C1NC3=CC=CC=C23)C)CO

synonyms

pseudophrynaminol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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